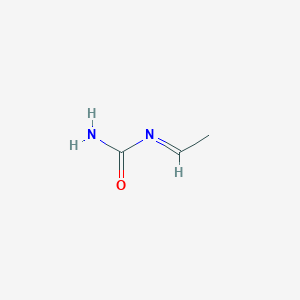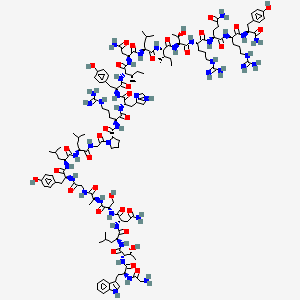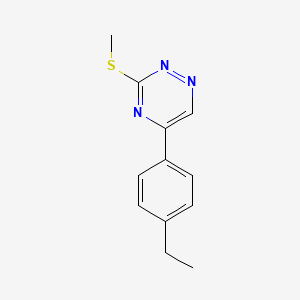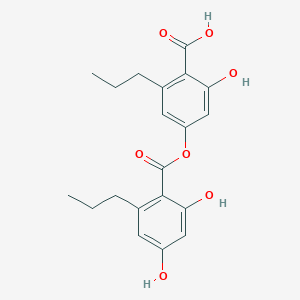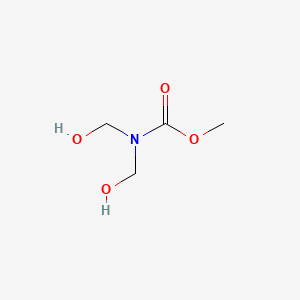
Methyl dimethylolcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl dimethylolcarbamate is an organic compound that belongs to the class of carbamates. It is a derivative of carbamic acid and is characterized by the presence of two hydroxymethyl groups attached to the nitrogen atom. This compound is widely used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl dimethylolcarbamate can be synthesized through several methods. One common method involves the reaction of dimethyl carbonate with primary, secondary, or aromatic amines in the presence of a catalyst. This reaction typically occurs at elevated temperatures and pressures to achieve high yields . Another method involves the reaction of methanol with urea, producing methyl carbamate as an intermediate, which can then be further reacted to form this compound .
Industrial Production Methods
In industrial settings, this compound is often produced using a continuous flow system. This method involves the reaction of dimethyl carbonate with amines over solid catalysts, such as iron-chrome catalysts, at high temperatures and pressures. This process is efficient and environmentally friendly, as it avoids the use of hazardous materials like phosgene .
Chemical Reactions Analysis
Types of Reactions
Methyl dimethylolcarbamate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as amines and alcohols, to form substituted carbamates.
Hydrolysis: In the presence of water, it can hydrolyze to form methyl carbamate and formaldehyde.
Oxidation and Reduction: It can undergo oxidation to form corresponding carbamates and reduction to form amines.
Common Reagents and Conditions
Common reagents used in reactions with this compound include dimethyl carbonate, methanol, and various amines. Reaction conditions typically involve elevated temperatures (around 150°C) and pressures (up to 9.0 MPa) to achieve high selectivity and yield .
Major Products Formed
The major products formed from reactions involving this compound include substituted carbamates, methyl carbamate, and formaldehyde. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymers .
Scientific Research Applications
Methyl dimethylolcarbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl dimethylolcarbamate involves its ability to act as a carbamoylating agent. It can react with nucleophiles, such as amines and alcohols, to form stable carbamate esters. These reactions are facilitated by the presence of catalysts and elevated temperatures. The molecular targets of this compound include enzymes and proteins, where it can modify their activity by forming covalent bonds with amino acid residues .
Comparison with Similar Compounds
Methyl dimethylolcarbamate can be compared with other carbamates, such as:
Methyl carbamate: A simpler carbamate with similar reactivity but fewer functional groups.
Ethyl carbamate: Another carbamate with similar applications but different physical properties.
Dimethyl carbonate: A related compound used as a reagent in the synthesis of carbamates.
This compound is unique due to its two hydroxymethyl groups, which enhance its reactivity and versatility in various chemical reactions.
Properties
CAS No. |
4913-31-9 |
|---|---|
Molecular Formula |
C4H9NO4 |
Molecular Weight |
135.12 g/mol |
IUPAC Name |
methyl N,N-bis(hydroxymethyl)carbamate |
InChI |
InChI=1S/C4H9NO4/c1-9-4(8)5(2-6)3-7/h6-7H,2-3H2,1H3 |
InChI Key |
SXVDZIOMWSPFCO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


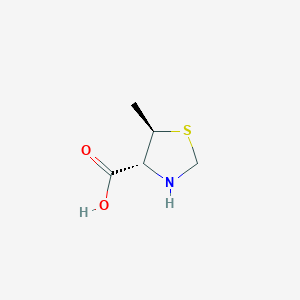
![9-[(1S,3R,4S)-2-Methylene-4-(phenylmethoxy)-3-[(phenylmethoxy)methyl]cyclopentyl]-6-(phenylmethoxy)-9H-Purin-2-amine](/img/structure/B13812306.png)
![5-Chloro-2-[[[(1-oxo-3-phenyl-2-propenyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13812307.png)
![7-Azatricyclo[4.3.0.03,9]nonane](/img/structure/B13812311.png)
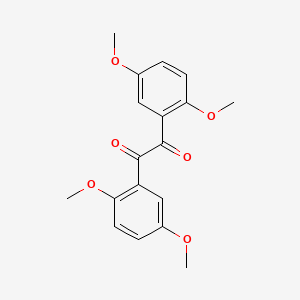
![(5E)-5-(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-3-[(Z)-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B13812323.png)
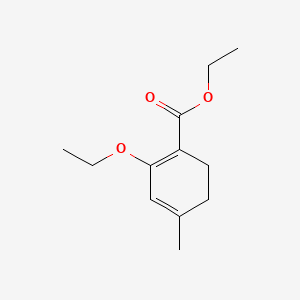
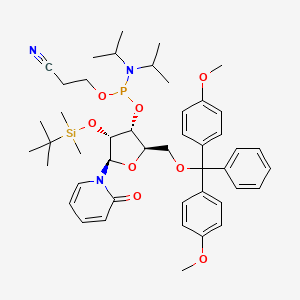
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2-ethylphenyl)-](/img/structure/B13812359.png)
![7-Methyl-2,3-dihydrothieno[2,3-c]pyridine](/img/structure/B13812367.png)
